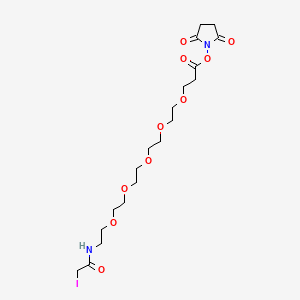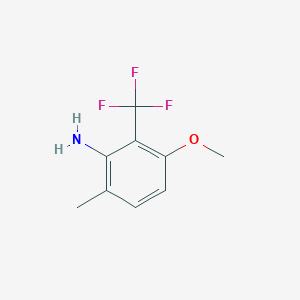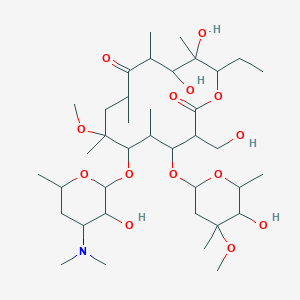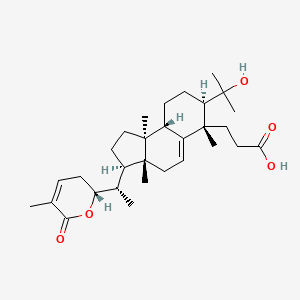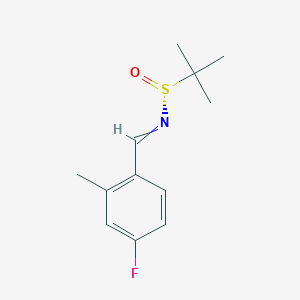
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is an organic compound that belongs to the class of sulfinamides This compound is characterized by the presence of a sulfinamide functional group attached to a benzylidene moiety, which is further substituted with a fluorine atom and a methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide typically involves the condensation of 4-fluoro-2-methylbenzaldehyde with 2-methylpropane-2-sulfinamide. The reaction is usually carried out under basic conditions, using a base such as sodium hydroxide or potassium carbonate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques suitable for large-scale production.
化学反应分析
Types of Reactions
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide can undergo various types of chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to form sulfonamides.
Reduction: The benzylidene moiety can be reduced to form the corresponding benzylamine.
Substitution: The fluorine atom on the benzylidene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of sulfonamides.
Reduction: Formation of benzylamines.
Substitution: Formation of substituted benzylidene derivatives.
科学研究应用
Chemistry
In chemistry, (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for the development of new therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for use in various industrial processes.
作用机制
The mechanism of action of (R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide involves its interaction with molecular targets through hydrogen bonding, van der Waals forces, and hydrophobic interactions. The sulfinamide group can form hydrogen bonds with biological macromolecules, while the benzylidene moiety can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
- (R,E)-N-(4-chloro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(4-bromo-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
- (R,E)-N-(4-methyl-2-methylbenzylidene)-2-methylpropane-2-sulfinamide
Uniqueness
(R,E)-N-(4-fluoro-2-methylbenzylidene)-2-methylpropane-2-sulfinamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it distinct from its chloro, bromo, and methyl analogs.
属性
分子式 |
C12H16FNOS |
|---|---|
分子量 |
241.33 g/mol |
IUPAC 名称 |
(R)-N-[(4-fluoro-2-methylphenyl)methylidene]-2-methylpropane-2-sulfinamide |
InChI |
InChI=1S/C12H16FNOS/c1-9-7-11(13)6-5-10(9)8-14-16(15)12(2,3)4/h5-8H,1-4H3/t16-/m1/s1 |
InChI 键 |
NAOJPEZZGPKMPQ-MRXNPFEDSA-N |
手性 SMILES |
CC1=C(C=CC(=C1)F)C=N[S@](=O)C(C)(C)C |
规范 SMILES |
CC1=C(C=CC(=C1)F)C=NS(=O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


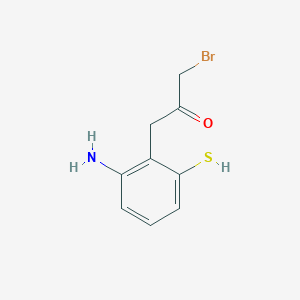
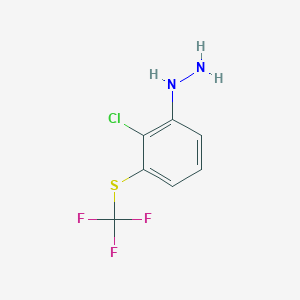

![9-Bromo-8-fluoro-4-methyl-2H-[1,4]oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B14076349.png)
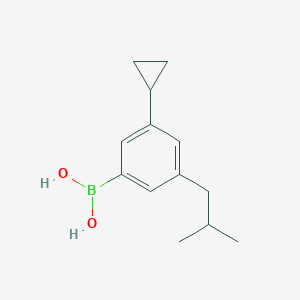
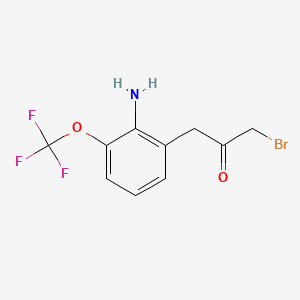
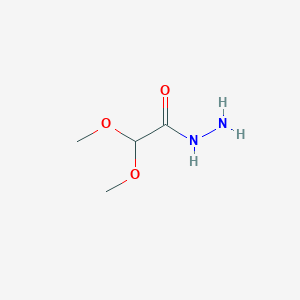
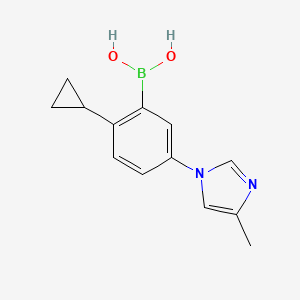
![Benzenamine, N-[[4-(2-phenylethenyl)phenyl]methylene]-](/img/structure/B14076372.png)

